molecular formula C9H13NS B14181761 1-Ethenyl-1-isothiocyanatocyclohexane CAS No. 919474-65-0

1-Ethenyl-1-isothiocyanatocyclohexane

Cat. No.: B14181761
CAS No.: 919474-65-0
M. Wt: 167.27 g/mol
InChI Key: YDLQUPCVAKZXSO-UHFFFAOYSA-N
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Description

1-Ethenyl-1-isothiocyanatocyclohexane is an organic compound with the molecular formula C9H13NS It is characterized by the presence of both a vinyl group and an isothiocyanate group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-isothiocyanatocyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phenyl isothiocyanate under mild conditions and nitrogen protection . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically occur in solvents like dimethylbenzene and require careful control of temperature and pressure to ensure high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The use of safer and less toxic reagents is preferred to ensure the safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1-isothiocyanatocyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Ethenyl-1-isothiocyanatocyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethenyl-1-isothiocyanatocyclohexane exerts its effects involves the interaction of its isothiocyanate group with nucleophiles. This interaction can lead to the formation of stable thiourea derivatives, which can affect various molecular targets and pathways. The vinyl group also allows for further chemical modifications, enhancing the compound’s versatility .

Comparison with Similar Compounds

Uniqueness: 1-Ethenyl-1-isothiocyanatocyclohexane is unique due to the presence of both a vinyl and an isothiocyanate group, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

919474-65-0

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

1-ethenyl-1-isothiocyanatocyclohexane

InChI

InChI=1S/C9H13NS/c1-2-9(10-8-11)6-4-3-5-7-9/h2H,1,3-7H2

InChI Key

YDLQUPCVAKZXSO-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCCCC1)N=C=S

Origin of Product

United States

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